(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone
CAS No.: 2097943-72-9
Cat. No.: VC3121185
Molecular Formula: C13H23FN2O
Molecular Weight: 242.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097943-72-9 |
|---|---|
| Molecular Formula | C13H23FN2O |
| Molecular Weight | 242.33 g/mol |
| IUPAC Name | [4-(2-fluoroethyl)piperidin-1-yl]-piperidin-2-ylmethanone |
| Standard InChI | InChI=1S/C13H23FN2O/c14-7-4-11-5-9-16(10-6-11)13(17)12-3-1-2-8-15-12/h11-12,15H,1-10H2 |
| Standard InChI Key | ZIZZKLADHRMARY-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)C(=O)N2CCC(CC2)CCF |
| Canonical SMILES | C1CCNC(C1)C(=O)N2CCC(CC2)CCF |
Introduction
Chemical Identity and Properties
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a biologically relevant chemical entity identified by CAS number 2097943-72-9. The compound features a methanone (carbonyl) bridge connecting two piperidine rings, with a 2-fluoroethyl substituent at the 4-position of one piperidine ring . This structural arrangement creates a molecule with multiple functional groups that could potentially interact with biological targets.
The basic physicochemical properties of the compound are summarized in Table 1.
Table 1: Physicochemical Properties of (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone
| Property | Value |
|---|---|
| CAS Number | 2097943-72-9 |
| Molecular Formula | C13H23FN2O |
| Molecular Weight | 242.33 g/mol |
| IUPAC Name | [4-(2-fluoroethyl)piperidin-1-yl]-piperidin-2-ylmethanone |
| Standard InChI | InChI=1S/C13H23FN2O/c14-7-4-11-5-9-16(10-6-11)13(17)12-3-1-2-8-15-12/h11-12,15H,1-10H2 |
| Standard InChIKey | ZIZZKLADHRMARY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)C(=O)N2CCC(CC2)CCF |
| PubChem Compound ID | 121201051 |
The compound's structure contains several key elements that contribute to its potential biological activity: the carbonyl group serving as a hydrogen bond acceptor, the basic nitrogen atoms of the piperidine rings that can function as hydrogen bond acceptors or form ionic interactions, and the fluoroethyl moiety which can enhance metabolic stability and lipophilicity .
Comparison with Related Compounds
Table 2 presents a comparison of (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone with structurally related compounds to provide context for its potential properties and applications.
Table 2: Comparison of (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume